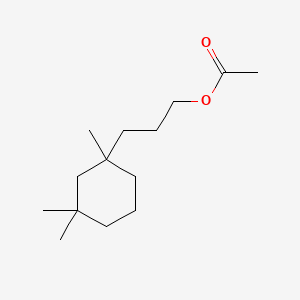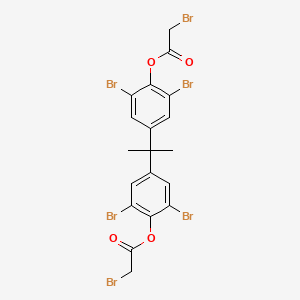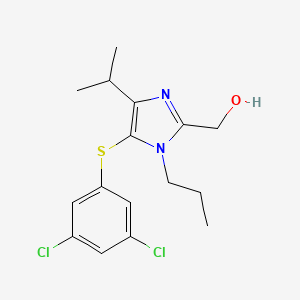![molecular formula C19H41NO3 B12670737 2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol CAS No. 31611-18-4](/img/structure/B12670737.png)
2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol is a chemical compound with the molecular formula C19H41NO3 and a molecular weight of 331.53 g/mol . It is known for its unique structure, which includes a dodecyloxy group attached to a propyl chain, linked to an imino group and bisethanol moieties. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol typically involves the reaction of dodecyloxypropylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the imino linkage and the bisethanol structure .
Industrial Production Methods
In industrial settings, the production of 2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol involves its interaction with lipid bilayers and membrane proteins. The dodecyloxy group facilitates the insertion of the compound into lipid membranes, while the imino and bisethanol moieties interact with polar head groups of lipids and proteins. This interaction can alter membrane fluidity and permeability, affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-[[3-(Dodecyloxy)ethyl]imino]bisethanol: Similar structure but with an ethyl linkage instead of a propyl chain.
2,2’-[[3-(Dodecyloxy)butyl]imino]bisethanol: Contains a butyl chain instead of a propyl chain.
2,2’-[[3-(Dodecyloxy)methyl]imino]bisethanol: Features a methyl group in place of the propyl chain.
Uniqueness
2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol is unique due to its specific propyl linkage, which provides distinct physicochemical properties compared to its analogs. This unique structure enhances its effectiveness as a surfactant and its ability to interact with lipid membranes, making it particularly valuable in applications requiring precise control over membrane dynamics .
Properties
CAS No. |
31611-18-4 |
|---|---|
Molecular Formula |
C19H41NO3 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-[3-dodecoxypropyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C19H41NO3/c1-2-3-4-5-6-7-8-9-10-11-18-23-19-12-13-20(14-16-21)15-17-22/h21-22H,2-19H2,1H3 |
InChI Key |
RUDHWNPRHPXUGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCCN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



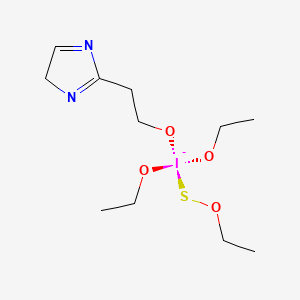

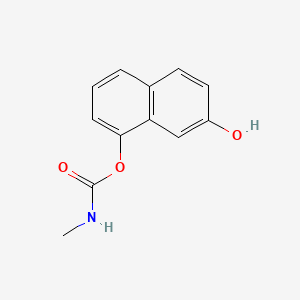
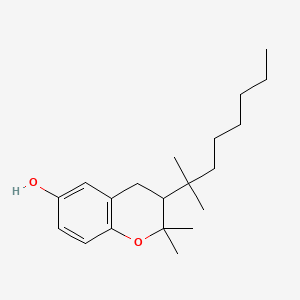
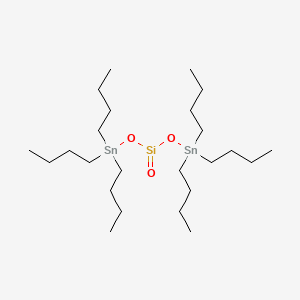
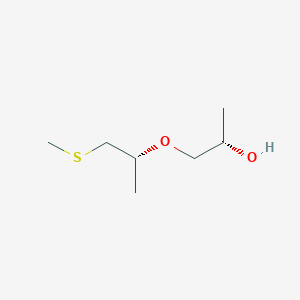
![4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate](/img/structure/B12670690.png)
